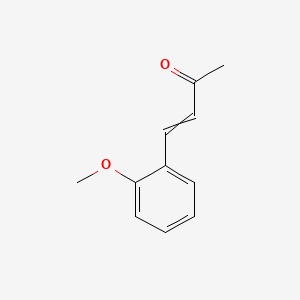

2-methoxybenzalacetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3 |

InChI Key |

BTSZEPMWUWYLCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1OC |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of 2 Methoxybenzalacetone

Established Synthetic Routes to 2-Methoxybenzalacetone

The creation of this compound is predominantly achieved through well-established condensation reactions, with aldol (B89426) condensation being the most conventional and widely utilized method. However, other pathways offer alternative approaches to its synthesis.

Aldol Condensation Approaches and Mechanistic Considerations

The most common and direct method for synthesizing this compound is the Claisen-Schmidt condensation, a specific type of crossed aldol condensation. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the condensation of an aldehyde that lacks α-hydrogens, in this case, 2-methoxybenzaldehyde (B41997), with a ketone containing α-hydrogens, such as acetone (B3395972). masterorganicchemistry.com The reaction is typically performed under basic or acidic conditions.

Base-Catalyzed Mechanism: In the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the reaction initiates with the deprotonation of an α-hydrogen from acetone by the hydroxide ion. google.comlibretexts.org This step forms a resonance-stabilized enolate ion. google.com The nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. libretexts.orgbyjus.com This addition results in the formation of a β-hydroxy ketone intermediate (an aldol addition product). organic-chemistry.orgbyjus.com This intermediate is rarely isolated as it readily undergoes dehydration (loss of a water molecule) under the reaction conditions. organic-chemistry.orgbyjus.com The elimination is facilitated by the abstraction of another α-hydrogen, leading to the formation of a stable, conjugated π-system, which drives the equilibrium towards the final α,β-unsaturated ketone product, this compound. google.com

Acid-Catalyzed Mechanism: Alternatively, the condensation can be catalyzed by an acid. The process begins with the protonation of the carbonyl oxygen of acetone, which then tautomerizes to its enol form. The electron-rich enol then acts as a nucleophile, attacking the protonated carbonyl carbon of 2-methoxybenzaldehyde. The subsequent elimination of a water molecule from the aldol addition product yields the final conjugated enone. libretexts.org

The Claisen-Schmidt reaction can be optimized in various ways. For instance, microwave-assisted synthesis has been shown to reduce reaction times and improve yields, offering a more efficient and selective method compared to conventional heating. organic-chemistry.org A study demonstrated that using microwave irradiation for the synthesis of benzalacetones resulted in quantitative yields in shorter times without the need for further purification. acs.org Another approach to optimization involves using a microflow reaction system combined with machine learning to autonomously adjust parameters like flow rates, minimizing reactant waste and maximizing product yield. rsc.org

Table 1: Examples of Claisen-Schmidt Reaction Conditions for Substituted Benzalacetones

| Aldehyde | Catalyst | Solvent/Conditions | Yield | Reference |

| 2-Methoxybenzaldehyde | NaOH | Water-Ethanol, Ice Bath | - | nih.gov |

| 4-Methoxybenzaldehyde | NaOH | Acetone/Water, Microwave | Quantitative | acs.org |

| 2-Methoxybenzaldehyde | - | Automated Microflow System | Optimized | rsc.org |

| Vanillin | NaOH | Acetone/Water | - | google.com |

| Benzaldehyde (B42025) | NaOH | Water-Ethanol | - | nih.gov |

Note: This table provides examples of reaction conditions for the synthesis of this compound and structurally similar compounds to illustrate the versatility of the Claisen-Schmidt condensation.

Alternative Synthetic Pathways and Innovations

While aldol condensation is the dominant route, other organic reactions can be employed or adapted for the synthesis of α,β-unsaturated ketones like this compound.

Wittig Reaction: The Wittig reaction provides a powerful method for forming alkenes by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). byjus.comwikipedia.org To synthesize this compound, 2-methoxybenzaldehyde would be reacted with acetylmethylenetriphenylphosphorane (Ph₃P=CHCOCH₃). This ylide can be prepared by treating the corresponding phosphonium salt with a base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then decomposes to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orglumenlearning.com This method offers high regioselectivity in the placement of the double bond. byjus.com

Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.orgnumberanalytics.com In a potential synthesis of this compound, 2-bromoanisole (B166433) could be coupled with acetone enol ether or a related vinyl ether under palladium catalysis. The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. wikipedia.org

Other Innovative Methods: Research into the synthesis of α,β-unsaturated ketones has led to other innovative methods. One such approach involves the tandem hydration/condensation of alkynes with aldehydes catalyzed by Hβ zeolite under solvent-free conditions. rsc.org Another strategy is a one-pot synthesis from homoallyl alcohols via a sequential Wacker process followed by acid-mediated dehydration. acs.org These methods, while not specifically documented for this compound, represent modern alternatives to classical condensation reactions. organic-chemistry.orgacs.org

Catalytic Strategies in this compound Synthesis

The choice of catalyst is crucial for optimizing the synthesis of this compound, influencing reaction efficiency, selectivity, and environmental impact. Catalytic strategies are broadly divided into homogeneous and heterogeneous systems.

Homogeneous Catalysis for Reaction Optimization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the conventional approach for the Claisen-Schmidt condensation. byjus.com The use of soluble acid (e.g., HCl) or, more commonly, base (e.g., NaOH, KOH) catalysts is well-established. google.combyjus.com These catalysts are effective in promoting the reaction by generating the reactive enolate or enol intermediate. google.com Optimization in homogeneous systems often involves adjusting catalyst concentration, temperature, and reaction time to maximize yield and minimize side reactions, such as the self-condensation of acetone. acs.org Organocatalysis, using small organic molecules as catalysts, is an emerging area within homogeneous catalysis. For aldol-type reactions, organocatalysts like proline and its derivatives have been studied, although their specific application to this compound synthesis is not widely reported. acs.org

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offers significant advantages for sustainable production. nih.gov These catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and enabling catalyst recycling, which reduces waste and cost. mdpi.com

For the Claisen-Schmidt condensation, various solid base catalysts have been explored. Materials such as hydrotalcites, alkali-treated activated carbons, and metal oxides supported on silica (B1680970) or fly ash have shown promise. researchgate.net For example, MgO-enriched fly ash has been demonstrated as a highly active and reusable heterogeneous base catalyst for the condensation of 4-methoxybenzaldehyde, a close analog of 2-methoxybenzaldehyde. rsc.org Similarly, sodium-modified fluorapatite (B74983) has been shown to be an efficient, bi-functional solid catalyst for chalcone (B49325) synthesis at room temperature. researchgate.net

Solid acid catalysts are also a viable option. Zeolites, such as Hβ, can catalyze the tandem reaction of alkynes and aldehydes to form α,β-unsaturated ketones. rsc.org Other solid acid catalysts include phosphorylated mesoporous carbon and zirconia-based materials, which are known for their thermal stability and strong acid sites. nih.govmdpi.com The use of these solid catalysts aligns with the principles of green chemistry by minimizing corrosive liquid waste and allowing for continuous flow processes. nih.gov

Table 2: Potential Heterogeneous Catalysts for this compound Synthesis

| Catalyst Type | Specific Example | Reactants (Analogous Reactions) | Key Advantage | Reference |

| Solid Base | MgO/Fly Ash | 4-Methoxybenzaldehyde + 2-Hydroxyacetophenone | Recyclable, Waste Utilization | rsc.org |

| Solid Base | Sodium-Modified Fluorapatite | Aromatic Aldehydes + Substituted Ketones | High activity at room temp. | researchgate.net |

| Solid Acid | Hβ Zeolite | Alkynes + Aldehydes | Solvent-free conditions | rsc.org |

| Solid Acid | Sulfonated Zirconia | Fatty Acids (for Biodiesel) | Thermally stable, Strong acidity | mdpi.com |

Enantioselective and Diastereoselective Synthesis Efforts

Enantioselective and diastereoselective synthesis strategies are fundamental in modern organic chemistry for creating chiral molecules with specific three-dimensional arrangements. These methods employ chiral catalysts or auxiliaries to control the formation of stereocenters during a chemical reaction.

However, in the context of this compound, these stereoselective synthesis efforts are not applicable. The target molecule, (E)-4-(2-methoxyphenyl)but-3-en-2-one, is achiral. It does not possess any stereocenters (an atom bonded to four different groups), and the stable product formed is the E-isomer due to lower steric hindrance. Consequently, this compound cannot exist as enantiomers or diastereomers. Therefore, the development of enantioselective or diastereoselective routes for its direct synthesis is not a relevant research objective. Such synthetic strategies would be critically important for the synthesis of chiral analogs of this compound or for subsequent reactions where a new stereocenter is introduced into the molecule.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Methoxybenzalacetone Analogues

Design Principles for Novel 2-Methoxybenzalacetone Derivatives

The design of new analogues of this compound is a strategic process aimed at enhancing desired biological effects and refining pharmacokinetic properties. researchgate.net Key strategies involve the modification of existing structural components and the integration of the core scaffold into larger, more complex molecular frameworks.

Modifications of the Aromatic and Aliphatic Moieties

Systematic modifications of the aromatic ring and the aliphatic chain of this compound have been a primary focus of derivatization. nih.gov The aromatic moiety, the 2-methoxyphenyl group, offers multiple sites for substitution. Introducing various functional groups at different positions on this ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. nih.gov

The aliphatic α,β-unsaturated ketone portion is also a critical area for modification. Changes to this enone system, such as altering the length of the carbon chain or introducing substituents, can impact the compound's reactivity and conformational flexibility. rsc.org For instance, the double bond in this moiety is crucial for the biological activity of some related hydroxycinnamic acid derivatives. nih.gov

Incorporation into Complex Molecular Architectures

Another design strategy involves incorporating the this compound scaffold into more intricate molecular structures. ijpronline.com This can be achieved by forming Schiff bases or by integrating the core into heterocyclic ring systems. ijpronline.com Such modifications can lead to compounds with novel three-dimensional shapes and altered physicochemical properties, potentially unlocking new biological activities or improving target selectivity. ijpronline.com For example, the creation of metal complexes with Schiff base derivatives can enhance their biological effects. ijpronline.com

Systematic Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.org For this compound analogues, these investigations have provided crucial insights into the structural requirements for their desired effects. oncodesign-services.com

Positional Isomerism and Substituent Effects on Biological Activities

The position of substituents on the benzalacetone framework has a profound impact on biological activity. fiveable.mesolubilityofthings.com Studies on related compounds have demonstrated that even a simple change, such as moving a hydroxyl or methoxy (B1213986) group from one position to another on the aromatic ring, can lead to significant differences in efficacy. nih.govnih.gov For example, in a series of hydroxybenzalacetone derivatives, the position of the hydroxyl group (ortho, meta, or para) was a key determinant of their cooperative cytotoxic activity in acute myeloid leukemia cells. nih.gov Similarly, the nature and position of substituents can influence antibacterial activity, as seen with benzoic acid derivatives. nih.gov These findings underscore the importance of exploring positional isomers to optimize biological response. nih.govresearchgate.net

The following table summarizes the effect of positional isomerism on the cooperative activity of hydroxybenzalacetone derivatives with carnosic acid in inducing cytotoxicity in AML cells.

| Compound | Hydroxyl Position | Cooperative Cytotoxicity |

| KS-7 | ortho | Active |

| KS-8 | meta | Inactive |

| KS-9 | para | Active |

| Data sourced from a study on hydroxycinnamic acid derivatives. nih.gov |

Exploration of Bioisosteric Replacements

Bioisosterism involves the substitution of an atom or group of atoms in a molecule with another atom or group that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. estranky.sku-strasbg.fr This strategy is widely used in drug design to modulate properties such as potency, selectivity, and metabolic stability. researchgate.netbaranlab.org

In the context of this compound analogues, bioisosteric replacements can be applied to various parts of the molecule. For example, the methoxy group on the aromatic ring could be replaced with other groups of similar size and electronic character. The carbonyl group in the aliphatic chain could also be a target for bioisosteric replacement. The goal of such replacements is to fine-tune the molecule's properties to enhance its therapeutic potential. cresset-group.com The concept of bioisosterism is a powerful tool for lead optimization, allowing medicinal chemists to explore chemical space and develop improved drug candidates. u-strasbg.fr

Advanced Spectroscopic and Structural Elucidation Research of 2 Methoxybenzalacetone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy stands as a cornerstone for determining the structure of organic molecules in solution. azooptics.comlibretexts.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. emerypharma.com

Advanced 1D and 2D NMR Techniques (e.g., HMQC, HMBC)

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial framework for structural analysis by identifying the different types of protons and carbons present in the molecule and their immediate electronic surroundings. emerypharma.com

Two-dimensional (2D) NMR experiments provide crucial connectivity information. researchgate.netulethbridge.ca Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms. youtube.com For 2-methoxybenzalacetone, this would reveal which protons are attached to which carbons in both the aromatic ring and the α,β-unsaturated ketone moiety.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is instrumental in identifying longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comwisc.edu This technique is particularly powerful for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbon bonded to the methoxy (B1213986) group in this compound. emerypharma.com By observing correlations between the methoxy protons and the aromatic ring, or the olefinic protons and the carbonyl carbon, the complete carbon skeleton can be pieced together.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound This table presents predicted data for illustrative purposes. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Protons to Carbons) |

|---|---|---|---|

| C=O | - | ~195 | H-α, H-β |

| C-β | ~7.6 | ~145 | H-α, Aromatic Protons |

| C-α | ~6.8 | ~125 | H-β, Methyl Protons |

| Aromatic C-OCH₃ | - | ~158 | Methoxy Protons, Adjacent Aromatic Protons |

| Aromatic CH | ~6.9-7.5 | ~110-135 | Other Aromatic Protons, H-β |

| Methoxy (-OCH₃) | ~3.9 | ~55 | Aromatic C-OCH₃ |

Dynamic NMR Studies of Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena, such as conformational changes in molecules. numberanalytics.comnih.gov For this compound, rotation around the single bonds, particularly the bond connecting the aromatic ring to the enone moiety and the bond between the α-carbon and the carbonyl group, can lead to different conformers.

By acquiring NMR spectra at various temperatures (Variable Temperature NMR), it's possible to observe changes in the appearance of the signals. oxinst.com At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, potentially leading to the broadening and eventual splitting of signals into distinct sets for each populated conformer. ucl.ac.uk This allows for the determination of the energy barriers associated with these rotational processes. Two-dimensional exchange spectroscopy (EXSY) can also be used to identify which nuclei are undergoing chemical exchange. ucl.ac.uk

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about the functional groups present. utdallas.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. utdallas.edupressbooks.pub The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds involved. pressbooks.pub

For this compound, the IR spectrum would be expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band typically in the region of 1650–1700 cm⁻¹, characteristic of a conjugated ketone. pressbooks.publibretexts.org

C=C Stretch: Absorptions in the 1600–1650 cm⁻¹ region corresponding to the alkene and aromatic ring double bonds. libretexts.org

C-O Stretch: Bands in the 1250-1000 cm⁻¹ range due to the ether linkage of the methoxy group.

=C-H and Aromatic C-H Stretches: Absorptions typically appearing just above 3000 cm⁻¹.

C-H Bending Vibrations: These appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule. pressbooks.pub

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1650–1700 | Strong |

| Alkene (C=C) | Stretch | 1600–1650 | Medium-Weak |

| Aromatic (C=C) | Stretch | ~1600, ~1475 | Medium-Weak |

| Ether (C-O) | Stretch | 1250–1000 | Strong |

| Aromatic C-H | Stretch | 3100–3000 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. youtube.com It involves the inelastic scattering of monochromatic light, and the resulting frequency shifts provide information about the vibrational modes of the molecule. youtube.comresearchgate.net While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. This often means that non-polar bonds, which are weak in the IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the C=C bonds of the alkene and aromatic ring, as well as the C-C framework of the molecule. researchgate.net The technique is also sensitive to the crystal structure and polymorphism of solid samples. spectroscopyonline.comedinst.com

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M⁺). chemguide.co.uk The mass of this ion corresponds to the molecular weight of the compound.

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments, known as the fragmentation pattern, is characteristic of the molecule's structure and can be used to deduce its connectivity. libretexts.orgyoutube.com

For this compound (molecular weight 176.21 g/mol ), the mass spectrum would show a molecular ion peak at m/z 176. Key fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃): Resulting in a fragment ion at m/z 161. This is a common fragmentation for methyl ketones and methoxy groups.

Loss of an acetyl group (-COCH₃): Leading to a fragment at m/z 133.

Cleavage of the methoxy group (-OCH₃): Producing a peak at m/z 145.

Formation of the 2-methoxybenzoyl cation: A significant peak at m/z 135 resulting from cleavage of the bond between the carbonyl carbon and the α-carbon. miamioh.edu

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 176 | [M]⁺ (Molecular Ion) |

| 161 | [M - CH₃]⁺ |

| 145 | [M - OCH₃]⁺ |

| 135 | [C₈H₇O₂]⁺ (2-methoxybenzoyl cation) |

| 133 | [M - COCH₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive experimental method for determining the precise arrangement of atoms within a crystalline solid. mun.ca The technique relies on the diffraction of an X-ray beam by the ordered, periodic lattice of atoms in a crystal. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density can be produced, revealing atomic positions, bond lengths, bond angles, and other crucial structural details. rsc.org

While X-ray crystallography is the primary tool for such structural characterization, specific published crystallographic data for this compound was not found in a review of available scientific literature. However, to illustrate the type of detailed information that X-ray crystallography provides, data for a structurally related chalcone (B49325), vanillylidene acetone (B3395972) ((E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one), is presented. This compound shares the methoxybenzalacetone framework with an additional hydroxyl group. Analysis of its crystal structure reveals key molecular features, such as the planarity of the molecule and the specific conformation of its substituents. nih.gov

The table below shows representative crystallographic data obtained for the related compound, vanillylidene acetone. nih.gov Such data allows for a complete reconstruction of the molecule's three-dimensional structure in the solid state.

Interactive Table: Illustrative Crystal Structure Data for Vanillylidene Acetone nih.gov Data sourced from the Cambridge Structural Database (CCDC Number: 601202).

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.23 Å, b = 7.62 Å, c = 12.11 Å |

| α = 90°, β = 115.34°, γ = 90° | |

| Volume | 936.5 ų |

| Z (Molecules/Cell) | 4 |

Neutron Scattering Applications for Material Characterization

Neutron scattering is a powerful technique for investigating the structure and dynamics of materials at the atomic and molecular scale. acs.org Unlike X-rays, which interact with electron clouds, neutrons interact with atomic nuclei, providing several unique advantages. The technique is highly sensitive to light elements, particularly hydrogen, due to hydrogen's large incoherent scattering cross-section. rsc.orghep.com.cn This makes neutron scattering exceptionally well-suited for studying the dynamics of hydrogen-containing groups, such as the methyl rotor in a methoxy substituent. Inelastic Neutron Scattering (INS) is a variant that involves an exchange of energy between the neutron and the sample, providing detailed information about atomic and molecular motions, such as vibrations and rotations. rsc.orgacs.org

While no neutron scattering studies have been published specifically on this compound, extensive research on the closely related molecule 2-methoxybenzaldehyde (B41997) demonstrates the power of the technique. mdpi.com A study combining INS with Density Functional Theory (DFT) calculations provided a confident and detailed assignment of the molecule's vibrational modes. mdpi.com

A key application in this study was the precise characterization of the methoxy group's dynamics. The experimental INS spectra allowed researchers to unambiguously identify the torsional (rotational) frequencies of the methyl group (-CH₃). mdpi.com From these frequencies, the potential energy barrier hindering the rotation of the methyl group around the O–CH₃ bond was calculated. This analysis revealed that intermolecular forces within the crystal contribute significantly—up to one-third—of the total energy barrier for this rotation. mdpi.com Such detailed insights into the interplay of intra- and intermolecular forces that govern molecular dynamics are often uniquely accessible through INS. mdpi.com

Interactive Table: Dynamic Parameters for 2-Methoxybenzaldehyde Determined by INS mdpi.com Data derived from experimental frequencies in the inelastic neutron scattering spectra.

| Parameter Probed | Technique | Finding |

| Methyl Group Torsion | INS | The potential energy barrier for methyl rotation was precisely determined. |

| Potential Energy Function for Methyl Rotation | INS & DFT | V₃ term (intramolecular) = 1079 cm⁻¹ |

| Formyl Group Torsion | INS & DFT | V₂ term (intramolecular) = ~3300 cm⁻¹ |

| Intermolecular Contribution to Barrier | INS & DFT | Represents approximately 1/3 of the total rotational barrier height. |

This application to 2-methoxybenzaldehyde serves as a direct blueprint for how neutron scattering could be employed to characterize this compound, providing unparalleled detail on the dynamics of its key functional groups.

Quorum Sensing Modulation and Anti-Virulence Mechanisms

Inhibition of Quorum Sensing Systems (e.g., Pseudomonas aeruginosa, Chromobacterium violaceum)

Research into the anti-quorum sensing (QS) properties of benzalacetone analogs has identified promising candidates for the attenuation of bacterial virulence. While direct studies on this compound are limited in the available literature, significant findings have been reported for its isomer, 4-methoxybenzalacetone. This compound has demonstrated potent inhibitory effects on QS-regulated processes in both Chromobacterium violaceum and Pseudomonas aeruginosa.

In a study investigating a series of cinnamic acid and benzalacetone analogs, 4-methoxybenzalacetone was found to effectively inhibit the production of violacein in C. violaceum ATCC12472 proquest.comnih.gov. Violacein production is a well-established marker for QS activity in this bacterium, and its inhibition suggests that 4-methoxybenzalacetone interferes with the signaling pathway. The inhibitory activity of 4-methoxybenzalacetone was notably stronger than that of the parent cinnamic acid and the reference drug, furanone nih.gov.

Furthermore, this compound also exhibited significant anti-QS activity against P. aeruginosa, a clinically important opportunistic pathogen proquest.comnih.gov. The QS systems in P. aeruginosa, particularly the las and rhl systems, regulate the expression of numerous virulence factors and are crucial for its pathogenicity nih.govdtu.dkbiorxiv.org. The ability of a methoxybenzalacetone derivative to disrupt these communication systems highlights its potential as an anti-virulence agent.

Mechanistic Pathways of Virulence Factor Suppression

The anti-QS activity of methoxybenzalacetone derivatives translates to the suppression of key virulence factors. In P. aeruginosa, 4-methoxybenzalacetone has been shown to suppress the production of pyocyanin and rhamnolipids proquest.comnih.gov. Pyocyanin is a redox-active toxin that contributes to oxidative stress in host cells, while rhamnolipids are biosurfactants involved in motility and biofilm formation dtu.dkbiorxiv.org.

The proposed mechanism for this anti-virulence activity is the interference with N-acyl-homoserine lactone (AHL) synthesis proquest.comnih.gov. AHLs are the signaling molecules used by many Gram-negative bacteria, including P. aeruginosa, to coordinate gene expression in a population-density-dependent manner nih.govdtu.dkbiorxiv.org. By disrupting AHL synthesis, 4-methoxybenzalacetone effectively dampens the expression of a suite of virulence genes. Additionally, this compound was observed to inhibit the swarming motility of P. aeruginosa PAO1, further indicating its broad-spectrum anti-QS effects proquest.com.

Impact on Biofilm Formation Processes

Biofilm formation is a critical aspect of bacterial virulence, providing protection from host immune responses and antimicrobial agents. Quorum sensing plays a pivotal role in the regulation of biofilm development nih.gov. The inhibition of QS by compounds like 4-methoxybenzalacetone suggests a strong potential to interfere with biofilm formation.

While direct studies on the effect of this compound on biofilms are not extensively documented, the suppression of rhamnolipid production and swarming motility by its 4-methoxy isomer in P. aeruginosa are indicative of anti-biofilm activity proquest.com. Rhamnolipids are involved in maintaining the structural integrity of biofilms, and swarming motility is a form of flagella-driven movement that contributes to the initial stages of biofilm formation. By inhibiting these processes, methoxybenzalacetone derivatives could prevent the establishment and maturation of biofilms.

In Vitro Cytotoxicity and Antiproliferative Studies on Cell Lines

Mechanism of Action on Cancer Cell Proliferation (e.g., S phase block, pre-G1 population)

Research has demonstrated that 2-ME can cause a G2/M phase arrest in the cell cycle of human cancer cells nih.gov. However, other studies have indicated that it can also prolong the S-phase or induce both G1/S and G2/M arrest in different cancer cell types nih.gov. In some leukemia cell lines, treatment with 2-ME led to a G1/S cell cycle arrest nih.gov. This suggests that the methoxy group, in the context of different molecular scaffolds, can influence cell cycle progression at multiple checkpoints. The appearance of a pre-G1 population is often indicative of apoptotic cells with fragmented DNA, a common outcome of effective cytotoxic agents.

| Compound | Cancer Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 2-Methoxyestradiol | Human Osteosarcoma | G1/S and G2/M arrest | nih.gov |

| 2-Methoxyestradiol | Pancreatic Cancer | Prolonged S-phase | nih.gov |

| 2-Methoxyestradiol | Jurkat (Leukemia) | G1/S arrest | nih.gov |

Target Identification and Cellular Pathway Modulation (e.g., Topoisomerase inhibition)

A potential target for anticancer compounds is the family of topoisomerase enzymes, which are crucial for resolving topological issues in DNA during replication and transcription frontiersin.orgnih.gov. Topoisomerase inhibitors are a class of anticancer drugs that function by either preventing the enzyme from cleaving DNA or by stabilizing the enzyme-DNA complex, leading to DNA damage and apoptosis frontiersin.orgnih.govwikipedia.org.

These inhibitors are broadly categorized as topoisomerase I and topoisomerase II inhibitors nih.gov. Topoisomerase II inhibitors can be further classified as poisons, which stabilize the covalent enzyme-DNA cleavage complex, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle frontiersin.orgnih.gov. While there is no direct evidence to suggest that this compound acts as a topoisomerase inhibitor, the general mechanism of action of this class of drugs provides a plausible avenue for the cytotoxic effects of novel synthetic compounds. The methoxy group can play a role in the binding of small molecules to protein targets, and it is conceivable that a compound like this compound could interact with topoisomerase or other cellular targets to exert an antiproliferative effect.

| Inhibitor Type | Mechanism of Action | Example |

|---|---|---|

| Topoisomerase I Inhibitor | Stabilizes the DNA-topoisomerase I complex, preventing DNA re-ligation. | Irinotecan, Topotecan |

| Topoisomerase II Inhibitor (Poison) | Stabilizes the covalent topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks. | Etoposide, Doxorubicin |

| Topoisomerase II Inhibitor (Catalytic) | Interfere with the catalytic cycle of topoisomerase II without stabilizing the cleavage complex. | ICRF-193 |

An in-depth examination of the biological activities of this compound reveals a compound of interest within the broader class of chalcones. While specific in vitro data for this particular molecule is limited in some areas, the activities of the chalcone scaffold provide a basis for understanding its potential interactions. This article focuses on the synergistic effects of this compound with established agents and investigates its interactions with enzymes and receptors at a molecular level.

Theoretical and Computational Chemistry Studies of 2 Methoxybenzalacetone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties, including electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT calculations can provide detailed information about the electronic properties of 2-methoxybenzalacetone, which are crucial for predicting its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions.

Another important aspect of DFT studies is the calculation of atomic charges, often using methods like Mulliken population analysis. uci.edu This analysis provides insight into the charge distribution within the this compound molecule, identifying electrophilic and nucleophilic sites. Such information is vital for understanding how the molecule will interact with other chemical species.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Mulliken Charge on Carbonyl Carbon | +0.45 e | Indicates an electrophilic site susceptible to nucleophilic attack. |

| Mulliken Charge on Carbonyl Oxygen | -0.52 e | Indicates a nucleophilic site. |

Ab Initio Methods for High-Level Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules. While computationally more demanding than DFT, ab initio calculations can be used to obtain benchmark results for the geometric and electronic properties of this compound. For instance, a study on the acetalization of 2-methoxybenzaldehyde (B41997) utilized ab initio methods to investigate the reaction mechanism and energy changes involved. researchgate.net Such high-level calculations are essential for validating the results obtained from more approximate methods and for providing a deeper understanding of the molecule's fundamental quantum mechanical properties.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for studying the dynamic behavior of molecules and their interactions with their environment. These methods can provide insights into conformational preferences and the nature of intermolecular forces.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. fraserlab.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of this compound. Conformational analysis is crucial as the three-dimensional shape of a molecule can significantly influence its biological activity and physical properties. MD simulations allow for the exploration of different rotational isomers (rotamers) and the identification of the most stable conformations in various solvent environments. nih.gov

Furthermore, MD simulations can be employed to study the intermolecular interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. nih.govresearchgate.netnih.gov These simulations can reveal the nature and strength of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, which are critical for understanding the behavior of the molecule in a condensed phase.

| Simulation Parameter | Typical Value/Condition | Information Gained |

|---|---|---|

| Simulation Time | 100 ns | Exploration of conformational space and convergence of properties. |

| Solvent | Water (explicit) | Effect of aqueous environment on conformation and interactions. |

| Temperature | 300 K | Simulation under physiological conditions. |

| Pressure | 1 atm | Simulation under standard atmospheric pressure. |

| Key Dihedral Angle | C-C-C=O | Analysis of rotational barriers and conformational preferences. |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a biological target, typically a protein or enzyme. nsbmb.org.ngf1000research.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each pose.

For this compound, molecular docking studies could be performed to investigate its potential as an inhibitor of various enzymes. For example, studies on related benzoin (B196080) and benzil (B1666583) derivatives have explored their enzyme inhibition activities against targets like acetylcholinesterase and butyrylcholinesterase. acgpubs.org A hypothetical docking study of this compound against a relevant enzyme, such as cyclooxygenase-2 (COX-2), could provide insights into its potential anti-inflammatory activity.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| B-cell lymphoma-2 (Bcl-2) | 2W3L | -7.9 | Arg139, Tyr180, Leu59 |

| Cytochrome P450 2D6 (CYP2D6) | 2F9Q | -7.2 | Phe120, Asp301, Glu216 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. smu.edu This information is fundamental to understanding the kinetics and thermodynamics of a reaction.

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between 2-methoxybenzaldehyde and acetone (B3395972). wikipedia.orgd-nb.infonih.gov This reaction proceeds via the formation of a β-hydroxy ketone intermediate, which then undergoes dehydration. Computational methods can be used to model this entire reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into how the reaction conditions, such as the choice of catalyst, can influence the reaction outcome. A computational study on a similar reaction involving 2-methoxyfuran (B1219529) demonstrated the power of these methods in distinguishing between different possible reaction pathways. nih.gov

Transition State Analysis for Organic Reactions

The synthesis of this compound, a chalcone (B49325) derivative, is typically achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a ketone (acetone) with an aromatic aldehyde (2-methoxybenzaldehyde). wikipedia.orgbyjus.com Computational studies, particularly using ab initio calculations, have been employed to elucidate the mechanistic pathways of such reactions. dntb.gov.ua

Transition state analysis is crucial for understanding the kinetics and mechanism of the Claisen-Schmidt condensation. By mapping the potential energy surface of the reaction, stationary points, including reactants, intermediates, products, and transition states, can be identified. Theoretical calculations, such as those at the MP2/6-31+G(d,p) and SCS-MP2/6-31+G(d,p) levels of theory, have been used to determine the energies of these stationary points for the formation of chalcones. dntb.gov.ua

For the formation of this compound, the reaction proceeds through a series of steps, each with a corresponding transition state. The initial step is the deprotonation of acetone by a base to form an enolate. This is followed by the nucleophilic attack of the enolate on the carbonyl carbon of 2-methoxybenzaldehyde, leading to a tetrahedral intermediate. Subsequent dehydration yields the final α,β-unsaturated ketone, this compound. Each of these steps has an associated energy barrier, and the highest energy barrier determines the rate-limiting step of the reaction. Computational analysis allows for the precise characterization of the geometry and energy of these transition states, providing a detailed understanding of the reaction's progress. The Zimmerman-Traxler model, for instance, proposes a closed, cyclic chair-like transition state for aldol (B89426) reactions that proceed via metal enolates, which helps in rationalizing the stereochemical outcome. bham.ac.uk

Computational Prediction of Reaction Pathways

Computational chemistry enables the prediction and exploration of various possible reaction pathways for the synthesis of this compound and its subsequent reactions. Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of organic molecules. nih.govresearchgate.nettandfonline.com By calculating the energies of reactants, intermediates, and products, the thermodynamic feasibility of different reaction pathways can be assessed.

In the context of the Claisen-Schmidt condensation for synthesizing this compound, computational models can predict the most favorable reaction conditions, such as the choice of solvent and base. For instance, theoretical studies have examined the role of water in the reaction mechanism, providing insights into its influence on the energy profile of the reaction. dntb.gov.ua

Furthermore, computational methods can be used to explore the reactivity of the resulting this compound molecule. As an α,β-unsaturated ketone, it can undergo various reactions, such as Michael additions. nih.gov Computational predictions can help identify the most likely sites for nucleophilic attack and the relative energies of the resulting products, thus guiding synthetic efforts to create new derivatives. The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to predict its reactivity towards different reagents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely applied in drug discovery and development to predict the activity of new compounds and to understand the molecular features that are important for their biological effects.

Development of Predictive Models for Biological Activity

QSAR models have been extensively developed for chalcone derivatives to predict a wide range of biological activities, including anticancer, antitubercular, and antimalarial activities. nih.govresearchgate.netresearchgate.net These predictive models are typically built using a dataset of compounds with known activities and a set of calculated molecular descriptors.

The development of a predictive QSAR model for this compound and its analogs would involve the following steps:

Data Set Collection: A series of this compound derivatives with experimentally determined biological activities (e.g., cytotoxicity against a specific cancer cell line) would be compiled. researchgate.netnih.gov

Descriptor Calculation: A large number of theoretical molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors, would be calculated for each molecule in the dataset. ingentaconnect.comnih.govresearchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the biological activity with a subset of the calculated descriptors. scispace.com

Model Validation: The predictive power of the QSAR model is assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. researchgate.net

For example, a QSAR study on chalcone derivatives as anticancer agents against the HT-29 human colon adenocarcinoma cell line resulted in a robust predictive model with high correlation coefficients. researchgate.netnih.gov Such models can then be used to virtually screen new, unsynthesized this compound derivatives to prioritize those with the highest predicted activity for synthesis and experimental testing.

Table 1: Example of a QSAR Model for Anticancer Activity of Chalcone Derivatives

| Statistical Parameter | Value |

| R² (squared correlation coefficient) | 0.90 |

| Q² (cross-validated R²) | 0.89 |

| IIC (index of ideality of correlation) | 0.81 |

| Data derived from a study on chalcone derivatives against HT-29 cell lines. researchgate.netnih.gov |

Identification of Key Molecular Descriptors for Activity

A crucial outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors provide insights into the structural features that are either favorable or unfavorable for the desired activity.

In QSAR studies of chalcone derivatives, several types of descriptors have been found to be important for their biological activities:

Topological Descriptors: These describe the connectivity of atoms in a molecule and have been shown to influence the antimitotic and antiproliferative activities of chalcones. ingentaconnect.com

Electrostatic Descriptors: Descriptors related to the charge distribution in the molecule, such as BCUT descriptors (Charge), are crucial for modeling the activity of highly active chalcone compounds. nih.govresearchgate.net

Quantum Chemical Descriptors: The energy of the Highest Occupied Molecular Orbital (HOMO) is another important descriptor that has been correlated with the mitotic spindle inhibition of chalcones. nih.govscispace.com

Geometrical Descriptors: The three-dimensional shape of the molecule is critical for its interaction with biological targets. ingentaconnect.com

Table 2: Key Molecular Descriptors in Chalcone QSAR Studies

| Descriptor Type | Example Descriptor | Biological Activity Correlation |

| Electrostatic | BCUT (Charge) | Mitotic spindle inhibition nih.govresearchgate.net |

| Topological | Autocorrelation descriptors | Antimitotic and antiproliferative activities nih.gov |

| Quantum Chemical | HOMO energy | Mitotic spindle inhibition nih.govscispace.com |

| Information Content | Information content descriptor | Mitotic spindle inhibition nih.gov |

Catalysis Applications and Research of 2 Methoxybenzalacetone Analogues

2-Methoxybenzalacetone Derivatives as Ligands in Metal Complexes

Derivatives of this compound, which belong to the broader class of chalcones, are effective ligands for transition metals. Their ability to form stable metal complexes is primarily due to the presence of a key α,β-unsaturated carbonyl system, which acts as a coordination site. The methoxy (B1213986) group, along with other potential substituents, can also participate in or influence the coordination, making these compounds versatile building blocks in coordination chemistry.

The synthesis of metal complexes with this compound analogues as ligands is typically achieved through a direct reaction between the ligand and a suitable metal salt in an appropriate solvent. The general procedure involves dissolving the ligand in a solvent like ethanol or methanol, followed by the addition of a metal salt (e.g., acetates, chlorides, or nitrates of metals like copper, nickel, cobalt, or zinc). The reaction mixture is often heated under reflux for several hours to ensure complete complex formation. Upon cooling, the resulting metal complex precipitates and can be isolated by filtration, washed, and dried.

The characterization of these newly synthesized complexes is crucial to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose. Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion, often indicated by a shift in the vibrational frequency of the carbonyl group (C=O). Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex, which helps in understanding its geometry. Nuclear Magnetic Resonance (NMR) spectroscopy helps to elucidate the structure of the ligand within the complex in solution. Other techniques such as mass spectrometry, elemental analysis, and magnetic susceptibility measurements further confirm the structure and electronic configuration of the metal center.

Table 1: Techniques for Characterization of Metal-2-Methoxybenzalacetone Complexes

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Confirms coordination by showing a shift in the C=O stretching frequency and the appearance of new bands corresponding to metal-oxygen (M-O) bonds. |

| UV-Visible (UV-Vis) Spectroscopy | Provides insights into the d-d electronic transitions of the metal ion and charge-transfer bands, helping to infer the coordination geometry (e.g., octahedral, tetrahedral). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of the complex in solution, showing how the ligand environment is altered upon coordination to the metal. |

| Mass Spectrometry (MS) | Determines the molecular weight of the complex, confirming its overall composition. |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps in determining the number of unpaired electrons and thus the spin state and geometry of the metal center. |

| Elemental Analysis | Determines the percentage composition of C, H, N, and the metal, confirming the empirical formula of the complex. |

In complexes involving this compound analogues, the ligand typically acts in a bidentate fashion, coordinating to the metal ion through the oxygen atom of the carbonyl group and another donor atom, such as the oxygen of the methoxy group. This chelation results in the formation of a stable ring structure.

Ligand Field Theory (LFT) is used to describe the electronic structure and properties of these coordination complexes. LFT is an application of molecular orbital theory that focuses on the interactions between the metal d-orbitals and the ligand orbitals. When the ligands approach the central metal ion, the degeneracy of the metal's d-orbitals is lifted. In an octahedral complex, the five d-orbitals split into two sets of different energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).

The energy difference between these sets is known as the ligand field splitting parameter (Δo). The magnitude of Δo is influenced by the nature of the ligand. Ligands that cause a large splitting are called strong-field ligands, while those causing a small splitting are weak-field ligands. This splitting determines the electronic and magnetic properties of the complex. For metal ions with d⁴ to d⁷ electron configurations, the arrangement of electrons can result in either high-spin or low-spin complexes, depending on whether the ligand field splitting energy (Δo) is smaller or larger than the electron pairing energy. The color of transition metal complexes is also a result of this d-orbital splitting, as electrons can be excited from the lower energy level to the higher energy level by absorbing light of a specific wavelength.

Application in Organic Transformation Reactions

Metal complexes derived from this compound analogues are effective catalysts for various organic reactions. The ligand plays a crucial role by stabilizing the metal catalyst and modulating its reactivity and selectivity.

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. Metal complexes with this compound-type ligands can serve as catalysts in reactions such as Suzuki, Heck, and Sonogashira couplings. In these catalytic cycles, the ligand helps to maintain the metal center in a soluble and active state. The electronic properties of the ligand, influenced by substituents like the methoxy group, can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For example, electron-donating groups on the ligand can increase the electron density on the metal, which may facilitate the oxidative addition step. The steric bulk of the ligand can also influence the selectivity of the reaction.

Complexes of this compound analogues have demonstrated utility in catalytic hydrogenation and oxidation reactions. In hydrogenation, these catalysts can be highly selective. For instance, rhodium and ruthenium complexes are known to selectively hydrogenate the carbon-carbon double bond of α,β-unsaturated ketones like chalcones, yielding saturated ketones without reducing the carbonyl group. researchgate.netacs.org This selectivity is valuable in multi-step organic synthesis. Catalytic transfer hydrogenation, which uses hydrogen donors like ammonium formate instead of pressurized H₂ gas, offers a greener and safer alternative for these reductions. mdpi.com

In catalytic oxidation, these metal complexes can activate oxidants such as molecular oxygen or hydrogen peroxide to oxidize various substrates. For example, cobalt-Schiff base complexes, which are structurally related, are known to catalyze the oxidation of phenols and other organic molecules. usda.gov The mechanism often involves the formation of a high-valent metal-oxo or metal-peroxo species that acts as the active oxidant. The catalytic efficiency can be tuned by altering the electronic structure of the ligand. gdut.edu.cn

Table 2: Representative Catalytic Systems for Hydrogenation and Oxidation

| Reaction Type | Catalyst System | Transformation | Key Features |

|---|---|---|---|

| Selective Hydrogenation | Rhodium or Ruthenium complexes with phosphine or N-heterocyclic carbene ligands | Reduction of C=C bond in α,β-unsaturated ketones | High selectivity for the C=C bond over the C=O group. researchgate.net |

| Transfer Hydrogenation | Palladium on Carbon (Pd/C) with Ammonium Formate | One-pot reduction of both C=C and C=O bonds in chalcones | Green, rapid, and energy-efficient method. mdpi.com |

| Aerobic Oxidation | Cobalt(II) complexes (e.g., Co(salen)) | Oxidation of phenols or hydrocarbons using O₂ | Mechanism involves activation of molecular oxygen. usda.gov |

| Catalytic Oxidation | Manganese oxides (e.g., α-MnO₂) | Oxidation of volatile organic compounds like acetone (B3395972) | High efficiency for complete conversion to CO₂. mdpi.com |

Environmental Catalysis Applications

The development of catalysts for environmental protection is a key area of green chemistry. Metal complexes of this compound and its derivatives offer potential solutions for pollutant degradation and the development of more sustainable chemical processes. Their catalytic activity can be harnessed to break down persistent organic pollutants in water through advanced oxidation processes. Furthermore, their use as catalysts can make synthetic routes more environmentally friendly by reducing energy consumption and waste. rjpn.org

These catalysts can be employed in heterogeneous systems, for instance, by supporting them on materials like zeolites or silica (B1680970). This approach facilitates catalyst recovery and reuse, which is a core principle of green chemistry, minimizing waste and improving the economic viability of the process. The design of such catalytic systems is aimed at achieving high efficiency under mild conditions, further contributing to their environmental benefits. google.com

Development of Green Catalytic Processes

The development of green catalytic processes involving this compound analogues is primarily centered on their synthesis through environmentally benign methods. researchgate.netundip.ac.id These approaches align with the principles of green chemistry by minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. nih.gov Research in this area has largely focused on the Claisen-Schmidt condensation reaction, the traditional method for synthesizing chalcones, but with modifications to enhance its green credentials. researchgate.netscitepress.org

A significant focus has been on solvent-free reactions and the use of alternative energy sources like microwave irradiation and grinding techniques. undip.ac.idnih.govsamipubco.com For instance, the synthesis of 4-nitro-4'-methoxy chalcone (B49325) has been successfully achieved using a grinding technique with sodium hydroxide (B78521) as a catalyst, completely avoiding the use of organic solvents. undip.ac.id This method not only offers higher yields compared to conventional solvent-based approaches but also simplifies the work-up procedure. undip.ac.id Similarly, microwave-assisted synthesis has been shown to dramatically reduce reaction times, often to just a few minutes, while producing excellent yields of chalcone derivatives. nih.govsamipubco.com

The choice of catalyst is another critical aspect of developing green synthetic routes. While traditional methods often rely on strong bases like sodium hydroxide and potassium hydroxide, research has explored the use of more environmentally friendly and reusable catalysts. researchgate.netscitepress.org Natural extracts, such as that from Sterculia, have been demonstrated as effective catalysts for the synthesis of chalcone derivatives, with the added benefit of being reusable for multiple reaction cycles without significant loss of activity. samipubco.com Furthermore, solid catalysts, including magnesium oxide and reusable acidic polymers like Nafion NR50, have been employed to facilitate cleaner and more efficient chalcone synthesis. nih.govsamipubco.com The use of ZnO nanoparticles dispersed on reduced graphene oxide has also been investigated, highlighting the potential for photocatalytic synthesis routes. nih.gov

Interactive Table: Green Synthesis Methods for Methoxy Chalcone Analogues

| Starting Materials | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-methoxyacetophenone, 4-nitrobenzaldehyde | NaOH | Grinding, Solvent-free | 54.42 | undip.ac.id |

| 4'-methoxyacetophenone, Benzaldehyde (B42025) derivatives | NaOH (solid) | Grinding, Room temperature, 30 min | Not specified | researchgate.net |

| 1-(4-fluoro-3-methylphenyl)ethan-1-one, Substituted benzaldehydes | Sterculia extract | Microwave irradiation, 1.5 min, 100°C, Solvent-free | 85-95 | samipubco.com |

Catalytic Remediation of Pollutants

The application of this compound and its analogues in the catalytic remediation of pollutants is an emerging area of research, primarily leveraging their photochemical properties and antioxidant potential. nih.govusm.my While direct, large-scale applications are still under investigation, the inherent characteristics of the chalcone scaffold suggest their utility in advanced oxidation processes (AOPs) for water and wastewater treatment. us.esresearchgate.netnih.govresearchgate.net AOPs are effective in degrading persistent organic pollutants through the generation of highly reactive oxygen species, such as hydroxyl radicals. researchgate.netresearchgate.net

The antioxidant and radical scavenging activities of benzalacetone derivatives are key to their potential in pollutant remediation. nih.govusm.my Studies on hydroxybenzalacetones have demonstrated their ability to inhibit lipid peroxidation and scavenge free radicals, with their efficacy being influenced by electronic and steric factors. nih.gov Methoxy-substituted chalcones have also been noted for their antioxidant properties. researchgate.net This radical scavenging ability is crucial in the context of AOPs, where the controlled generation and reaction of radicals are fundamental to the degradation of contaminants. researchgate.netresearchgate.net For instance, veratralacetone, a methoxy-containing benzalacetone derivative, has shown significant hydroxyl radical scavenging activity. usm.my

Furthermore, the photosensitizing properties of chalcone dyes open up possibilities for their use in photocatalytic degradation of pollutants. researchgate.netagya.inforesearchgate.net Chalcone derivatives can absorb light and transfer the energy to other molecules, initiating photochemical reactions that can break down pollutants. researchgate.netagya.info Research on chalcone-based dyes has shown their ability to act as photosensitizers for electron transfer to semiconductor nanoparticles like TiO2, a common photocatalyst in environmental remediation. agya.infomdpi.com This suggests that this compound analogues could be designed to absorb light in the visible spectrum, thereby enhancing the efficiency of solar-powered photocatalytic water treatment systems. agya.infomdpi.com Although the direct application of this compound analogues for the degradation of specific environmental pollutants is not yet widely reported, their fundamental properties as antioxidants and photosensitizers provide a strong basis for future research in this field. nih.govusm.myresearchgate.netagya.info

Interactive Table: Radical Scavenging Activity of Benzalacetone Derivatives

| Compound | IC50 Value (Hydroxyl Radical Scavenging) | Reference |

|---|---|---|

| Dibenzalacetone | Active | usm.my |

| Veratralacetone | Active (Highest among tested benzalacetones) | usm.my |

| Dicinnamalacetone | Active | usm.my |

| Diveratralacetone | Active | usm.my |

Material Science Applications and Research of 2 Methoxybenzalacetone Analogues

Integration into Functional Materials

The unique properties of 2-methoxybenzalacetone analogues, stemming from their chalcone (B49325) core, make them prime candidates for integration into various functional materials. Their conjugated π-electron system is central to their utility in optical and electronic applications. acs.orgresearchgate.net

The development of organic semiconductors is a rapidly advancing field, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. researchgate.net Chalcone derivatives, including analogues of this compound, are investigated for these applications due to their inherent photoactive and electroactive properties. researchgate.net The presence of a carbonyl group in conjugation with donor and acceptor groups within the chalcone structure can lead to significant Non-Linear Optical (NLO) properties. researchgate.net This makes them attractive for use in optoelectronic devices. researchgate.net

The structure-activity relationship is crucial for enhancing the optical properties of these materials. Research has shown that specific arrangements of electron-donating (D) and electron-accepting (A) groups on the aromatic rings of the chalcone backbone can significantly influence their NLO characteristics. For instance, chalcones with an A-A-D architecture have been identified as having particularly strong NLO properties. sssihl.edu.in

Table 1: Influence of Substituent Architecture on Non-Linear Optical (NLO) Properties of Chalcone Derivatives | Architecture | Ring A Substituent | Ring B Substituent | Observed NLO Property | | :--- | :--- | :--- | :--- | | A-A-D | Electron Withdrawing | Electron Withdrawing | Electron Donating | Enhanced Optical Activity sssihl.edu.in | | D-π-A | Electron Donating | Electron Accepting | N/A | Strong NLO characteristics researchgate.net |

This table illustrates how the strategic placement of electron-withdrawing and electron-donating groups on the chalcone framework can be used to optimize materials for organic electronics.

Chalcone-based polymers are a significant class of materials due to their distinct optical, mechanical, and thermal characteristics. researchgate.net The incorporation of this compound analogues into polymeric matrices can create materials with tailored functionalities. These chalcone units can be integrated either into the main chain or as side chains of a polymer.

One key feature of some chalcone-containing polymers is their ability to undergo a [2π + 2π] photodimerization reaction. This cross-linking process, induced by light, can enhance the material's resistance to solvents and improve its thermal stability. researchgate.net Polymers containing cycloalkanone moieties, which can be derived from chalcone-like precursors, have been synthesized and shown to possess unique thermal and morphological properties. The synthesis of polyketoamine polymers through the polycondensation of diarylidenecycloalkanone monomers with various diamines results in polymers with varied crystallinity and thermal stability, depending on the specific monomers used. researchgate.net

Table 2: Properties of Polyamines based on Diarylidene Cycloalkanone Monomers

| Monomer | Diamine | Inherent Viscosity (dL/g) | Decomposition Temp. (°C) |

|---|---|---|---|

| 2,5-bis(4-chloroacetylbenzylidene)cyclopentanone | p-phenylenediamine | 0.25 | 280 |

| 2,5-bis(4-chloroacetylbenzylidene)cyclopentanone | 1,8-diaminooctane | 0.15 | 240 |

| 2,6-bis(4-chloroacetylbenzylidene)cyclohexanone | p-phenylenediamine | 0.30 | 300 |

Data synthesized from research on polyketoamine polymers, illustrating how monomer structure affects polymer properties. researchgate.net

Hybrid Materials and Nanomaterial Composites

The creation of hybrid materials and nanocomposites by combining organic molecules like this compound analogues with inorganic nanoparticles is a strategy to develop advanced materials with synergistic properties. mdpi.comtu-dresden.de

Nanotechnology involves the manipulation of matter on a near-atomic scale to produce new structures, materials, and devices. upenn.edumidem-drustvo.si Advanced materials designed through nanotechnology exhibit superior properties compared to conventional materials. upenn.eduucr.edu Chalcone derivatives are explored for their potential role in fabricating such materials. Their defined molecular structure can be an advantage in the bottom-up assembly of nanostructures.

The development of organic-inorganic hybrid materials, where nanoparticles are dispersed within a polymer matrix, can lead to composites with enhanced mechanical, thermal, or electronic properties. mdpi.com The functional groups on this compound and its analogues can facilitate interaction and bonding with inorganic components, leading to better integration and improved performance of the final composite material. mdpi.comtu-dresden.de For example, the functionalization of nanoparticles, such as zinc oxide (ZnO-NPs), with organic molecules before incorporating them into a polymer matrix is a key method to improve the interface between the two components. mdpi.com

Surface modification is a critical process in material science for tailoring the surface properties of a material without altering its bulk characteristics. This can involve chemically attaching functional molecules to a surface to improve adhesion, biocompatibility, or other specific interactions. nih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Zinc oxide |

| 2,5-bis(4-chloroacetylbenzylidene)cyclopentanone |

| 2,6-bis(4-chloroacetylbenzylidene)cyclohexanone |

| p-phenylenediamine |

Relationship to Natural Products and Biosynthetic Considerations

Comparative Studies with Naturally Occurring Chalcones and Related Compounds

Naturally occurring chalcones are abundant in edible and medicinal plants and are known for a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.gov Synthetic chalcones, such as 2-methoxybenzalacetone, are often designed and synthesized to mimic or enhance the properties of these natural products. nih.gov

The biological activity of chalcones is significantly influenced by the substitution pattern on their two aromatic rings (Ring A and Ring B). The presence, number, and position of substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can dramatically alter their biological effects. mdpi.comusp.br For instance, the methoxy group, a strong electron-donating substituent, can affect the electronic properties of the α,β-unsaturated carbonyl system, which is a key feature for the biological activity of chalcones. usp.br

Studies on various methoxy-substituted chalcones have revealed a wide range of biological activities. For example, some methoxychalcones have shown potent anticancer activity. semanticscholar.orgderpharmachemica.com The position of the methoxy group is crucial; for instance, in a series of quinazoline (B50416) chalcones, a derivative with two methoxy groups at positions 3 and 4 of the aldehyde ring was found to be the most active. semanticscholar.org In another study, 2'-hydroxy-4-methoxychalcone (B191450) demonstrated antioxidant, anti-inflammatory, and neuroprotective effects. nih.gov

The antimicrobial properties of chalcones are also influenced by their substitution patterns. For example, pinocembrin (B1678385) chalcone (B49325), which has hydroxyl groups, and 4′,6′-dihydroxy-3′,5′-dimethyl-2′-methoxychalcone have been found to be effective against various bacteria and fungi. frontiersin.org The antibacterial activity of some chalcones is attributed to their ability to inhibit bacterial efflux pumps, thereby increasing the efficacy of other antimicrobial agents. dntb.gov.uamedchemexpress.cn

Table 1: Comparative Biological Activities of Methoxy-Substituted Chalcones and Natural Chalcones

| Compound Name | Substitution Pattern | Biological Activity | Reference |

|---|---|---|---|

| This compound | 2-methoxy on Ring B | Not specified in detail in the provided context | |

| 2'-Hydroxy-4-methoxychalcone | 2'-hydroxy on Ring A, 4-methoxy on Ring B | Antioxidant, anti-inflammatory, neuroprotective, antitumor | mdpi.comnih.gov |

| 4-Methoxychalcone | 4-methoxy on Ring B | Suppresses NF-κB signaling | nih.gov |

| Licochalcone A | Prenyl and hydroxyl groups | Antimicrobial | frontiersin.org |

| Xanthohumol | Prenyl, hydroxyl, and methoxy groups | Anti-HIV, anticancer | nih.gov |

Potential for Bio-inspired Synthesis

Bio-inspired synthesis aims to mimic natural biosynthetic pathways to create complex molecules. In nature, chalcones are synthesized by the enzyme chalcone synthase (CHS). nih.gov This enzyme catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, a common precursor for other flavonoids. mdpi.com

The principles of natural chalcone biosynthesis can inspire synthetic strategies. While the classical laboratory synthesis of chalcones, including this compound, is typically achieved through the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone, bio-inspired approaches could offer more environmentally friendly and selective methods. nih.govnih.gov

One avenue of bio-inspired synthesis involves the use of biocatalysts, such as whole microbial cells or isolated enzymes, to perform specific reactions. unisi.it For example, the ene-reductase enzyme has been used for the asymmetric bioreduction of the C=C double bond in chalcones. unisi.it While not a direct synthesis of the chalcone backbone, this demonstrates the potential of enzymes to modify chalcone structures in a controlled manner.

Furthermore, understanding the structure and function of chalcone synthase can guide the design of synthetic catalysts that mimic its activity. The active site of CHS provides a template for developing catalysts that can control the regioselectivity and stereoselectivity of chalcone synthesis. mdpi.com While the direct enzymatic synthesis of this compound using a chalcone synthase has not been specifically reported, the broad substrate tolerance of some CHS-like enzymes suggests the potential for producing a variety of substituted chalcones through biocatalytic methods. mdpi.com

Enzymatic Transformations and Biotransformation Studies

The enzymatic transformation of chalcones is a key area of research for generating novel derivatives with potentially improved biological activities. Microorganisms, with their diverse enzymatic machinery, are particularly well-suited for carrying out these biotransformations. nih.govmdpi.com

Common enzymatic reactions observed in the biotransformation of chalcones include: